molecular formula C9H18N2O2 B12724485 3,3'-methylenebis[tetrahydro-2H-1,3-oxazine] CAS No. 63489-63-4

3,3'-methylenebis[tetrahydro-2H-1,3-oxazine]

Cat. No.: B12724485
CAS No.: 63489-63-4
M. Wt: 186.25 g/mol
InChI Key: GJBKLYJVZOTRSP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 3,3’-Methylenebis[tetrahydro-2H-1,3-oxazine] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3,3’-methylenebis[tetrahydro-2H-1,3-oxazine] is used as a building block for the synthesis of more complex molecules. It is also employed in various analytical techniques, such as high-performance liquid chromatography (HPLC), for the separation and analysis of compounds .

Biology: The compound has applications in biological research, particularly in the study of enzyme interactions and protein folding. Its unique structure allows it to interact with biological macromolecules in specific ways .

Medicine: In medicine, 3,3’-methylenebis[tetrahydro-2H-1,3-oxazine] is investigated for its potential therapeutic properties. It is studied for its role in drug delivery systems and as a potential pharmaceutical intermediate .

Industry: Industrially, the compound is used in the production of polymers and resins. It serves as a cross-linking agent, enhancing the mechanical properties and stability of the final products .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3,3’-Methylenebis[tetrahydro-2H-1,3-oxazine] is unique due to its dual oxazine rings connected by a methylene bridge. This structure imparts specific chemical and physical properties that are not observed in the similar compounds listed above .

Properties

CAS No.

63489-63-4

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

3-(1,3-oxazinan-3-ylmethyl)-1,3-oxazinane

InChI

InChI=1S/C9H18N2O2/c1-3-10(8-12-5-1)7-11-4-2-6-13-9-11/h1-9H2

InChI Key

GJBKLYJVZOTRSP-UHFFFAOYSA-N

Canonical SMILES

C1CN(COC1)CN2CCCOC2

Origin of Product

United States

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